molecular formula C19H17N3O3S B2498974 N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851131-14-1

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2498974
CAS No.: 851131-14-1
M. Wt: 367.42
InChI Key: LVLSGXSMYKZRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a benzodioxol moiety linked via an amide bond and a sulfanyl-bridged imidazole substituent. Its molecular formula is C₁₆H₁₅N₅O₃S₂, with a molecular weight of 389.45 g/mol . The benzodioxol group (a fused aromatic ring with two oxygen atoms) and the 3-methylphenyl-imidazole moiety contribute to its unique electronic and steric properties, which may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-3-2-4-15(9-13)22-8-7-20-19(22)26-11-18(23)21-14-5-6-16-17(10-14)25-12-24-16/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSGXSMYKZRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and imidazole intermediates, followed by their coupling through a sulfanylacetamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a core acetamide scaffold with sulfanyl-linked heterocycles, but variations in substituents lead to distinct properties. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Reference
Target Compound C₁₆H₁₅N₅O₃S₂ 389.45 2H-1,3-benzodioxol-5-yl (electron-rich), 3-methylphenyl-imidazole (lipophilic) Benzodioxol enhances aromaticity; methylphenyl increases lipophilicity.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide C₁₅H₁₅N₅OS₂ 353.44 5-ethyl-thiadiazole (electron-deficient) Thiadiazole’s sulfur/nitrogen atoms may reduce metabolic stability compared to benzodioxol.
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) C₂₂H₁₆N₆O₆S 492.47 Benzimidazole (rigid planar structure), 2,4-dinitrophenyl (electron-withdrawing) Dinitrophenyl increases reactivity but may reduce solubility. Benzimidazole enhances DNA intercalation potential.
2-{4-[(5-Methoxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]-phenoxy}-N-(2-pyridyl)acetamide (3j/3k) C₃₃H₃₃N₅O₈S₂ 715.76 Methoxy, pyridyl, sulfinyl/sulfonyl Sulfinyl/sulfonyl groups enhance hydrogen bonding but reduce membrane permeability. Pyridyl improves water solubility.
2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide C₁₀H₁₀N₄O₂S 250.28 Benzoxazole (oxygen-containing), hydrazide Hydrazide moiety increases polarity but may reduce stability. Benzoxazole offers moderate electron density.

Key Observations :

  • Benzodioxol vs. Thiadiazole/Thiadiazole : The benzodioxol group in the target compound provides metabolic stability due to its aromatic electron density, whereas thiadiazole derivatives (e.g., ) are more electrophilic and prone to degradation .
  • Imidazole vs. Benzimidazole : Benzimidazole analogs (e.g., W1) exhibit enhanced planar rigidity, favoring DNA intercalation in antimicrobial/anticancer contexts .
  • Sulfanyl vs. Sulfinyl/Sulfonyl : Sulfanyl groups (target compound) offer moderate lipophilicity, while sulfinyl/sulfonyl derivatives (3j/3k) improve hydrogen bonding but reduce cell permeability .
Spectral and Crystallographic Data
  • Target Compound: No direct spectral data are provided, but analogs like W1 and 3j/3k show characteristic peaks in ¹H-NMR (e.g., aromatic protons at δ 6.95–8.75 ppm) and EIMS fragments (e.g., m/z 231, 158) .
  • Crystallography : Tools like SHELX and WinGX are critical for resolving anisotropic displacement ellipsoids and validating 3D structures, ensuring accurate comparisons of molecular conformations .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, also known as compound 1, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with a benzodioxole ring, an imidazole moiety, and a sulfanylacetamide group. Its molecular formula is C19H17N3O3SC_{19}H_{17}N_{3}O_{3}S and it has the following IUPAC name:

N 1 3 benzodioxol 5 yl 2 1 3 methylphenyl imidazol 2 yl sulfanylacetamide\text{N 1 3 benzodioxol 5 yl 2 1 3 methylphenyl imidazol 2 yl sulfanylacetamide}

The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets in biological systems. The mechanisms include:

  • Enzyme Inhibition : Compound 1 has shown potential as an inhibitor of various enzymes. For example, studies indicate that compounds with similar structures exhibit significant inhibitory activity against enzymes like acetylcholinesterase and alpha-glucosidase .
  • Receptor Binding : The imidazole ring suggests potential interactions with receptors involved in neurotransmission and cellular signaling pathways.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with compound 1:

  • Anticancer Activity : Preliminary studies indicate that compounds related to compound 1 may induce apoptosis in cancer cells. For instance, similar compounds have been shown to activate caspases and increase the Bax/Bcl-2 ratio in cancer cells, leading to programmed cell death .
  • Anti-inflammatory Effects : Compounds featuring benzodioxole structures have been reported to possess anti-inflammatory properties, potentially making compound 1 useful in treating inflammatory diseases.
  • Antioxidant Activity : The presence of the benzodioxole moiety may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study on sulfonamides with benzodioxole and acetamide moieties demonstrated significant enzyme inhibitory activities against alpha-glucosidase, which is crucial for managing diabetes . This suggests that compound 1 may also exhibit similar effects.
  • Another research highlighted that compounds similar to compound 1 showed enhanced oral bioavailability and significant antitumor effects in vivo, indicating its potential as a therapeutic agent .

Data Table of Biological Activities

Biological ActivityRelated CompoundReference
Enzyme InhibitionSulfonamides
Anticancer ActivitySimilar Imidazoles
Anti-inflammatory EffectsBenzodioxole derivatives
Antioxidant ActivityBenzodioxole derivatives

Q & A

Q. Key Analytical Methods :

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the benzodioxole and imidazole moieties .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .

Q. Optimization Considerations :

  • Temperature control (e.g., 60–80°C for imidazole ring formation) .
  • Solvent selection (e.g., DMF for acylation, ethanol for thiol coupling) .

Advanced Question: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer :
Methodological Framework :

Substituent Variation :

  • Modify substituents on the benzodioxole (e.g., electron-withdrawing groups) or imidazole rings (e.g., halogens, methoxy groups) .
  • Use parallel synthesis or combinatorial chemistry for rapid analog generation .

Biological Assays :

  • Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric assays (e.g., ADP-Glo™ kinase assay) .
  • Cellular Activity : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare IC₅₀ values across analogs .

Computational Modeling :

  • Perform docking studies (e.g., AutoDock Vina) to predict binding modes with targets like COX-2 or 5-HT receptors .

Q. Data Interpretation :

  • Use statistical tools (e.g., PCA) to correlate substituent properties (logP, polar surface area) with activity .

Basic Question: What spectroscopic techniques are recommended to resolve ambiguities in the compound’s stereochemistry?

Q. Answer :

  • X-ray Crystallography : Definitive method for determining crystal structure and confirming stereochemistry. Use SHELX-2018 for refinement .
  • 2D NMR (COSY, NOESY) : To assign proton-proton coupling and spatial proximity of benzodioxole and imidazole groups .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-C bond at ~600 cm⁻¹) .

Advanced Question: How can researchers address contradictory bioactivity data reported for this compound?

Answer :
Strategies :

Orthogonal Assays : Validate initial findings using independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if metabolites contribute to discrepancies .

Batch Reproducibility : Re-synthesize the compound under standardized conditions and re-test .

Q. Case Study :

  • If conflicting cytotoxicity data arise, verify cell line authentication (e.g., STR profiling) and control for assay conditions (e.g., serum concentration) .

Basic Question: What are the stability considerations for storing and handling this compound?

Q. Answer :

  • Storage :
    • Store at –20°C under inert atmosphere (argon) to prevent oxidation of the thioether group .
    • Use amber vials to protect the benzodioxole moiety from UV degradation .
  • Stability Testing :
    • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Question: How can crystallographic data be leveraged to improve the compound’s binding affinity?

Answer :
Workflow :

Co-crystallization : Grow crystals with target proteins (e.g., kinases) using vapor diffusion .

Electron Density Maps : Use SHELXL for refinement to identify key interactions (e.g., hydrogen bonds with imidazole NH) .

Structure-Based Design : Introduce substituents that fill hydrophobic pockets or enhance π-π stacking (e.g., fluorophenyl groups) .

Q. Tools :

  • WinGX suite for crystallographic data processing and ORTEP for visualization .

Basic Question: What solvents and reaction conditions are optimal for scaling up synthesis?

Q. Answer :

  • Solvent Selection :
    • Use ethanol or THF for greener chemistry and easier purification .
  • Continuous Flow Reactors : Improve yield consistency and reduce waste (e.g., for acylation steps) .

Q. Scale-Up Table :

StepSolventTemperatureCatalystYield (%)
Imidazole FormationEtOH70°CHCl (0.1 M)65–70
Thioether CouplingDMFRTTriethylamine80–85
AcylationTHF0–5°CNone75–80

Advanced Question: How can computational methods predict metabolic liabilities of this compound?

Answer :
Approaches :

In Silico Metabolism Prediction :

  • Use software like MetaSite or GLORYx to identify susceptible sites (e.g., benzodioxole O-demethylation) .

CYP450 Inhibition Assays : Test against isoforms 3A4 and 2D6 using fluorogenic substrates .

Q. Mitigation Strategies :

  • Introduce deuterium at labile positions to slow metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.